molecular formula C18H18FN3O2S B2939393 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 1421445-67-1

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide

Katalognummer B2939393
CAS-Nummer: 1421445-67-1
Molekulargewicht: 359.42
InChI-Schlüssel: SYTCWNLYQVMXSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of imidazole and thiazole, two important classes of heterocyclic compounds . It contains a fluorophenyl group, a methylimidazo group, and a tetrahydrofuran-2-carboxamide group .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . The yield varies depending on the specific synthesis method used. For example, one study reported a yield of 62% , while another reported a yield of 58% .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds. For instance, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Wissenschaftliche Forschungsanwendungen

Fluorimetric Determination Applications

One application of compounds related to N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide is in the field of fluorimetric determination. Haj-Yehia and Benet (1995) discussed the use of a similar compound, 2-(4-N-maleimidophenyl)-6-methoxybenzofuran, as a fluorogenic pre-column derivatizing agent for high-performance liquid chromatographic (HPLC) determination of aliphatic thiols. This approach is noted for its high sensitivity and selectivity, particularly in the analysis of SH-containing drugs and endogenous thiols in biological samples (Haj-Yehia & Benet, 1995).

Antitumor Drug Synthesis

Wang et al. (1997) explored new synthetic pathways to the antitumor drug temozolomide, a process that involves intermediates related to the structure of this compound. These pathways are important for developing efficient synthesis methods for antitumor drugs (Wang et al., 1997).

Immunoregulatory Antiinflammatory Agents

A study by Bender et al. (1985) investigated the potential of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, which share a core structure with the compound , as immunoregulatory antiinflammatory agents. This class of compounds showed a desirable combination of activities in models of inflammation and immunoregulation, suggesting their potential use in therapeutic applications (Bender et al., 1985).

PARP Inhibitor Development

Penning et al. (2010) focused on the optimization of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, compounds similar to the one . Their research led to the development of highly potent inhibitors with potential therapeutic applications, particularly in cancer treatment (Penning et al., 2010).

Antihypertensive Agent Synthesis

Sharma et al. (2010) synthesized benzimidazole derivatives with structures akin to this compound, evaluating their potential as antihypertensive agents. The synthesized compounds showed remarkable activity compared to standard drugs, demonstrating the relevance of such compounds in medicinal chemistry (Sharma et al., 2010).

Eigenschaften

IUPAC Name

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c1-11-16(9-20-17(23)15-3-2-8-24-15)25-18-21-14(10-22(11)18)12-4-6-13(19)7-5-12/h4-7,10,15H,2-3,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTCWNLYQVMXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.